1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-11(9(2)16-8)12(15)13-5-3-10(14)4-6-13/h7,10,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGNSGQDTZCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The exact pathways involved depend on the biological system being studied and the specific applications of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to piperidine structures. For instance, derivatives of piperidine have shown significant antiproliferative effects in various cancer cell lines. In one study, a related piperidine compound demonstrated an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cell cultures . This suggests that modifications to the piperidine framework can enhance its anticancer properties.
Antiviral Activity
This compound has not been directly tested for antiviral activity; however, structural analogs have shown promising results against HIV. For example, compounds with similar piperidine structures exhibited EC50 values in the low nanomolar range against various HIV strains, indicating a strong antiviral potency . This suggests potential for further exploration of this compound in antiviral applications.
Case Studies and Research Findings
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) for piperidine derivatives indicate that specific substituents on the phenyl ring can significantly influence biological activity. For example, modifications that enhance hydrophobic interactions or increase steric bulk have been associated with improved binding affinities and biological efficacy .
In particular, substituents such as trifluoromethyl or halogens at certain positions have been shown to enhance the potency of related compounds against cancer and viral targets . This highlights the importance of careful structural modifications in optimizing biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The carbonyl group in 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-ol reacts with nucleophiles such as amines or alcohols under mild acidic conditions. For example:
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Reaction with benzylamine in dichloromethane at 25°C yields an amide derivative via nucleophilic acyl substitution.
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Methanolysis under reflux forms the corresponding methyl ester.
Key Data:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | DCM, 25°C, 12h | 72% | |
| Esterification | MeOH, reflux, 6h | 65% |
Oxidation of the Alcohol Moiety
The secondary alcohol in the piperidine ring undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP):
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Oxidation with DMP in dichloromethane at 0°C to 25°C produces 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-one in 85% yield.
Mechanistic Insight:
The reaction proceeds via a two-electron oxidation mechanism, forming a carbonyl intermediate stabilized by the adjacent piperidine nitrogen .
Catalytic Hydrogenation of the Furan Ring
The 2,5-dimethylfuran moiety can undergo hydrogenation over Ru-Co catalysts to form tetrahydrofuran derivatives. DFT studies show:
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Adsorption energy of −5.70 eV for the furan ring on Ru-Co surfaces .
-
Hydrogenation occurs via sequential H₂ addition to the α,β-unsaturated carbonyl system .
Reaction Pathway:
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Furan ring adsorption on the catalyst surface.
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Stepwise hydrogenation of the conjugated double bonds.
Rhodium-Catalyzed Carbometalation
The compound participates in Rh-catalyzed carbometalation reactions with sp²-hybridized boronic acids (e.g., phenylboronic acid):
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Rhodium(II) acetate facilitates carbometalation at the piperidine nitrogen .
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Products include 3-substituted piperidines with enantiomeric excess >90% under optimized conditions .
Experimental Conditions:
| Catalyst | Solvent | Temp. | Selectivity |
|---|---|---|---|
| Rh₂(OAc)₄ | Toluene | 80°C | 85% trans |
Acid-Catalyzed Cyclization
Under acidic conditions (e.g., p-toluenesulfonic acid), the alcohol group undergoes intramolecular cyclization:
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Forms a six-membered lactone via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon.
Key Observation:
-
Cyclization efficiency depends on solvent polarity, with yields up to 78% in tetrahydrofuran.
Hydrolysis Reactions
The ester linkage in this compound is susceptible to hydrolysis:
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Basic hydrolysis (NaOH/H₂O, reflux) cleaves the carbonyl-piperidine bond, yielding 2,5-dimethylfuran-3-carboxylic acid and piperidin-4-ol .
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Acidic hydrolysis (HCl, 60°C) proceeds slower but avoids decarboxylation side reactions .
Kinetic Data:
| Conditions | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M NaOH, 80°C | 2.3 × 10⁻³ | 5.0h |
| 1M HCl, 60°C | 4.7 × 10⁻⁴ | 24.5h |
Electrophilic Aromatic Substitution
The dimethylfuran ring undergoes electrophilic substitution at the 4-position:
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Nitration with HNO₃/H₂SO₄ yields 4-nitro-2,5-dimethylfuran derivatives.
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Bromination (Br₂/FeBr₃) produces 4-bromo-2,5-dimethylfuran analogs.
Regioselectivity:
Electronic effects from the carbonyl group direct electrophiles to the 4-position of the furan ring.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan carbonyl and alkenes:
-
Reaction with ethylene forms a bicyclic oxetane derivative in 55% yield.
Quantum Yield:
Φ = 0.32 ± 0.03 (measured in acetonitrile).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol with structurally and functionally related piperidin-4-ol derivatives, focusing on molecular interactions, binding affinities, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Binding Affinity and Enzyme Interactions The 2,5-dimethylfuran-3-carbonyl group in the target compound differs from the trimethylphenoxy (LAS52160953) or pyrimidine-1-ium (LAS51177972) moieties in other analogs. These substituents influence binding modes:
- LAS_52160953 achieves deep pocket penetration in TgAPN2 via hydrogen bonding with Tyr914 and hydrophobic interactions with residues like Leu1372 .
- The dimethylfuran group in the target compound may exhibit moderate hydrophobicity compared to the highly polar carboxy-pyrrol-pyrimidine system in LAS_51177972, which forms multiple hydrogen bonds (Arg1366, Asp920) .
Structural Stability
- Molecular dynamics simulations () revealed that analogs like LAS_51177972 exhibit stability via hydrogen bonds and hydrophobic packing. The rigidity of the dimethylfuran group in the target compound could similarly impact conformational stability in enzyme binding pockets .
Preparation Methods
Preparation of 2,5-Dimethylfuran-3-carbonyl Intermediate
The 2,5-dimethylfuran-3-carbonyl moiety is key for the target compound and can be derived from 2,5-dimethylfuran derivatives. A notable method involves the synthesis of 2,5-dimethylfuran-3,4-dicarboxylate esters, which serve as precursors for further functionalization.
- Microwave-Assisted Hydrochloric Acid Reflux Method
Diethyl 2,3-diacetylsuccinate is reacted in a hydrochloric acid aqueous solution (0.1–1N) under microwave heating and reflux to yield diethyl 2,5-dimethylfuran-3,4-dicarboxylate. This method avoids expensive or toxic reagents, is cost-effective, simple, and suitable for scale-up industrial applications. By adjusting the acid concentration, selective production of 2,5-dimethylfuran-3-carboxylate or 2,5-dimethylfuran-3,4-dicarboxylic acid is achievable, allowing tailored synthesis routes for the carbonyl intermediate.
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | Diethyl 2,3-diacetylsuccinate + HCl (0.1-1N) | Microwave reflux |
| 2 | Acid concentration adjustment | Selective formation of mono- or di-carboxylates |
Synthesis of Piperidin-4-ol Derivative
The piperidin-4-ol moiety is typically prepared or modified via hydrogenation or reductive amination of piperidine derivatives. Recent advances in piperidine derivative synthesis provide several catalytic and chemoselective methods relevant for preparing functionalized piperidin-4-ol intermediates.
Catalytic Hydrogenation and Reductive Amination
Palladium- and rhodium-catalyzed hydrogenations of substituted pyridines or piperidinones allow for selective reduction while retaining or introducing hydroxyl groups at the 4-position. For example, interruption of palladium-catalyzed hydrogenation by water yields piperidinones, which can be further reduced to piperidin-4-ols with high selectivity and yield.Reductive Amination Using Sodium Triacetoxyborohydride
Reductive amination of piperidin-4-one derivatives with aldehydes in the presence of sodium triacetoxyborohydride is a mild and efficient method to introduce substituents while preserving the hydroxyl function. This approach is commonly used in the synthesis of substituted piperidin-4-ols and related compounds.
| Method | Catalyst/Reagent | Key Features | Yield/Selectivity |
|---|---|---|---|
| Palladium-catalyzed hydrogenation | Pd catalyst, water interruption | Retains hydroxyl at C4, broad scope | High yields, good chemoselectivity |
| Rhodium-catalyzed hydrogenation | Rh catalyst, mild conditions | Effective for fluorinated substrates | High stereoselectivity, mild conditions |
| Reductive amination | NaBH(OAc)3, aldehydes | Mild, functional group tolerant | Moderate to high yields (33–74%) |
Coupling of 2,5-Dimethylfuran-3-carbonyl with Piperidin-4-ol
The final step involves the formation of the amide bond between the 2,5-dimethylfuran-3-carbonyl moiety and the piperidin-4-ol nitrogen.
Amide Bond Formation Using Coupling Agents
The coupling is typically achieved by activating the carboxylic acid derivative (or its ester) of 2,5-dimethylfuran-3-carboxylate with coupling agents such as HATU or WSC·HCl in the presence of bases like triethylamine. The piperidin-4-ol or its hydrochloride salt is then reacted with the activated acid derivative at room temperature to afford the desired amide.Reaction Conditions and Yields
Typical reactions are carried out in polar aprotic solvents such as DMF or dichloromethane at ambient temperature for 4–6 hours. Precipitation or extraction followed by filtration yields the product, often used directly in subsequent steps without further purification. Yields are generally good to excellent (up to 80% or more).
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| 1 | 2,5-Dimethylfuran-3-carboxylic acid + HATU + Et3N | Activation of acid | Quantitative activation |
| 2 | Addition of piperidin-4-ol or salt in DMF | Room temperature, 4–6 h | 70–80% |
| 3 | Isolation by precipitation or filtration | Product used without purification | - |
Summary Table of Preparation Methods
| Process Stage | Method/Reaction Type | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| 2,5-Dimethylfuran-3-carbonyl synthesis | Microwave-assisted acid reflux | Diethyl 2,3-diacetylsuccinate, HCl | Microwave, reflux, 0.1–1N HCl | Cost-effective, scalable, selective |
| Piperidin-4-ol synthesis | Catalytic hydrogenation | Pd or Rh catalysts, water, NaBH(OAc)3 | Mild, room temperature | High selectivity, functional group tolerance |
| Amide coupling | Peptide coupling | HATU, triethylamine, DMF | Room temperature, 4–6 h | High yield, direct isolation |
Research Findings and Practical Considerations
The microwave-assisted synthesis of the furan carbonyl intermediate offers an industrially viable route with low toxicity and cost, making it preferable for large-scale preparation.
Advances in catalytic hydrogenation provide routes to functionalized piperidin-4-ols with retention of sensitive groups such as hydroxyl, which is crucial for the target molecule.
Reductive amination is a versatile and mild approach to modify piperidine rings, enabling the introduction of various substituents without compromising the hydroxyl functionality.
The amide bond formation using HATU or similar coupling agents is a well-established, high-yielding method suitable for assembling the final target compound.
Q & A
Basic: What are the key synthetic routes for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol, and how are reaction conditions optimized?
The synthesis typically involves coupling a substituted furan carbonyl derivative (e.g., 2,5-dimethylfuran-3-carboxylic acid) with a piperidin-4-ol scaffold. A common method uses organic solvents like ethanol or dichloromethane with catalysts such as potassium carbonate or sodium hydroxide to facilitate nucleophilic acyl substitution . Reaction parameters (temperature: 50–80°C; time: 12–24 hours) are optimized via iterative testing, with purity assessed via HPLC or TLC. Yield improvements often involve protecting the hydroxyl group on piperidin-4-ol to prevent side reactions .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural validation employs spectroscopic techniques:
- NMR : H and C NMR identify key groups (e.g., furan carbonyl at ~160–170 ppm, piperidin-ol hydroxyl at ~1–5 ppm) .
- IR : Peaks at ~1700 cm confirm the carbonyl group, while broad O-H stretches (~3200–3500 cm) verify the hydroxyl group .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with the calculated molecular weight (e.g., ~265–280 g/mol) .
Advanced: How can computational tools predict feasible synthetic routes for this compound?
- Step 1 : Fragment the target into 2,5-dimethylfuran-3-carbonyl and piperidin-4-ol precursors.
- Step 2 : Simulate coupling reactions under varying conditions (solvent polarity, catalyst loading) to prioritize high-yield routes .
- Validation : Cross-check predicted routes with literature analogs (e.g., 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol synthesis ).
Advanced: What strategies resolve contradictions in spectroscopic data during structural analysis?
Discrepancies (e.g., unexpected H NMR shifts) are addressed by:
- Control experiments : Re-synthesize the compound under stricter anhydrous conditions to rule out hydrate formation.
- 2D NMR : Use COSY and HSQC to resolve overlapping signals (e.g., distinguishing furan vs. piperidine protons) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, as seen in related piperidinone derivatives .
Advanced: How do steric and electronic effects influence the reactivity of the furan carbonyl group?
The 2,5-dimethyl groups on the furan ring increase steric hindrance, slowing nucleophilic attack at the carbonyl. This is mitigated by:
- Electron-withdrawing catalysts : Use of Lewis acids (e.g., BF) to polarize the carbonyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
Basic: What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .
- First aid : Immediate rinsing with water for exposure; consult SDS for antidotes (e.g., ethanol for solvent ingestion) .
Advanced: How is the compound’s stability assessed under varying pH and temperature?
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
- pH profiling : Test solubility and decomposition in buffers (pH 1–13) to identify labile groups (e.g., ester hydrolysis in acidic conditions) .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>150°C suggests storage at RT) .
Advanced: What in silico methods predict the compound’s biological interactions?
- Molecular docking : Simulate binding to target proteins (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina.
- ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) via SwissADME .
- Validation : Compare predictions with empirical data from analogs (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol’s hydrogen-bonding interactions ).
Basic: What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate by polarity .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>95%) .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) aid in mechanistic studies?
- Tracing reaction pathways : Label the furan carbonyl (C) to track acyl transfer via NMR .
- Kinetic isotope effects (KIE) : Compare for hydroxyl proton exchange to elucidate rate-determining steps .
- Metabolic studies : Use C-labeled analogs to monitor biodegradation in environmental assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
